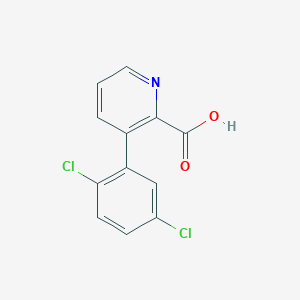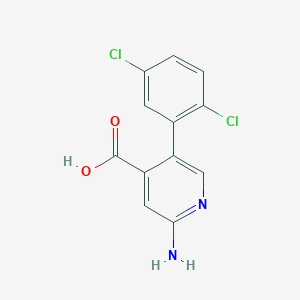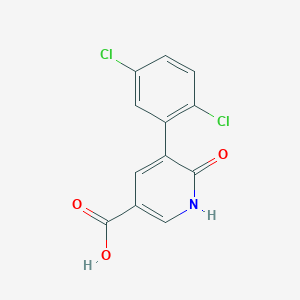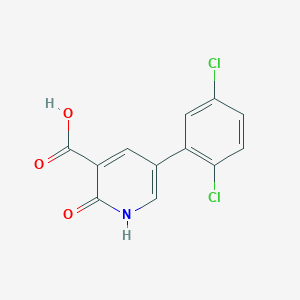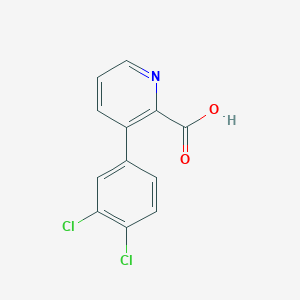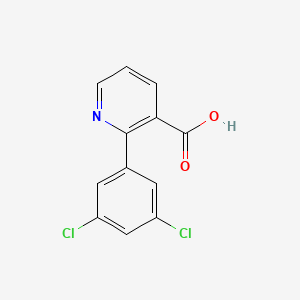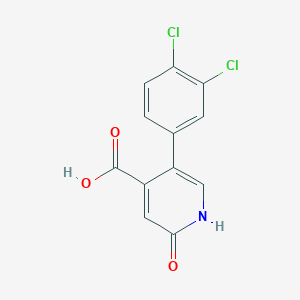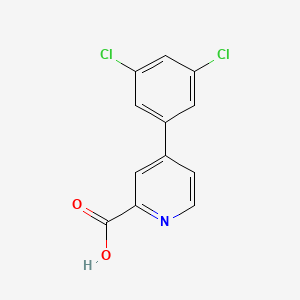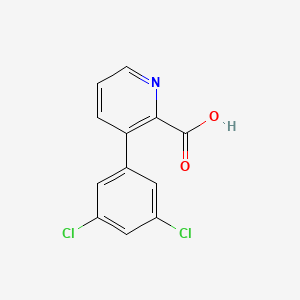
3-(3,5-Dichlorophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenyl)picolinic acid (3,5-DCPPA) is an organic compound that is used in a variety of scientific research and laboratory experiments. It is a white, crystalline solid, soluble in water and organic solvents, and has an empirical formula of C7H4Cl2NO2. 3,5-DCPPA has a molecular weight of 199.05 g/mol and a melting point of 203-204°C. It is a common reagent in organic synthesis and has a wide range of applications in the pharmaceutical and biotechnology industries (1).
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dichlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, drug-receptor interactions, and the synthesis of biologically active compounds. It has also been used in the synthesis of drugs, such as antibiotics and anti-cancer agents (3).
Wirkmechanismus
3-(3,5-Dichlorophenyl)picolinic acid, 95% is a competitive inhibitor of the enzyme tyrosine phosphatase, which is involved in the regulation of cellular signaling pathways. It binds to the active site of the enzyme and blocks its activity, leading to the inhibition of downstream signaling pathways (4).
Biochemical and Physiological Effects
3-(3,5-Dichlorophenyl)picolinic acid, 95% has been used in the study of biochemical and physiological processes, such as cell signaling, gene expression, and protein-protein interactions. It has been found to be an effective inhibitor of tyrosine phosphatase, which is involved in the regulation of cellular signaling pathways (5).
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,5-Dichlorophenyl)picolinic acid, 95% is a useful reagent for scientific research and laboratory experiments due to its low cost, stability, and solubility in a variety of solvents. However, it is not suitable for use in in vivo experiments due to its potential toxicity (6).
Zukünftige Richtungen
Future research on 3-(3,5-Dichlorophenyl)picolinic acid, 95% could focus on its potential applications in the pharmaceutical and biotechnology industries, such as the development of new drugs and the synthesis of biologically active compounds. Additionally, further research could be conducted to investigate its mechanism of action, as well as its biochemical and physiological effects. Finally, further studies could explore its potential toxicity and its use in in vivo experiments.
Synthesemethoden
3-(3,5-Dichlorophenyl)picolinic acid, 95% can be synthesized from pyridine, 3-chlorobenzoic acid and sodium hydroxide via a condensation reaction. The reaction is carried out in an aqueous solution of sodium hydroxide at 80-90°C for 1-2 hours. The product is then isolated by filtration and crystallized from aqueous ethanol (2).
Eigenschaften
IUPAC Name |
3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-15-11(10)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAZRHCAKGQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

